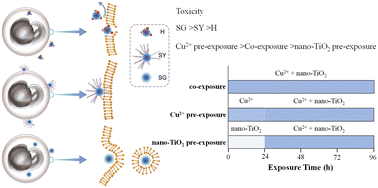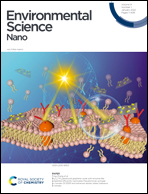Effects of surface-functionalized TiO2 nanoparticles on copper ion toxicity under simultaneous and sequential exposure conditions†
Environmental Science: Nano Pub Date: 2022-11-09 DOI: 10.1039/D2EN00721E
Abstract
Most research on the ecotoxicity of titanium dioxide nanoparticles (nano-TiO2) has focused on the effects on organisms of co-exposure to nano-TiO2 and other environmental contaminants. However, different harmful pollutants often do not act on organisms at the same time, and organisms are more likely to be exposed to multiple pollutants sequentially. We investigated the toxic effects of three types of surface-functionalized nano-TiO2 and copper ions (Cu2+) on zebrafish embryos under different sequential exposure conditions. The results showed that Cu2+ and nano-TiO2 exposure exerted toxic effects in three ways: oxidative stress, oxidative defense, and oxidative damage. Compared with the co-exposure scenario, the Cu2+ pre-exposure scenario resulted in a significantly higher mortality and reactive oxygen species production. In contrast, the nano-TiO2 pre-exposure scenario decreased the mortality and oxidative damage as well as invalidated the antioxidant defense system. Moreover, the three types of surface-functionalized nano-TiO2 exerted significantly different effects on Cu bioaccumulation and toxicity. These results indicate that research on the toxicity of nano-TiO2 should consider both the nature of nano-TiO2 and the exposure scenarios. The findings of the present study provide an important theoretical basis and support for the risk evaluation of nano-TiO2.


Recommended Literature
- [1] Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†
- [2] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [3] Concluding Remarks
- [4] Hierarchical wrinkling on elastomeric Janus spheres
- [5] The thermal expansion properties of halogen bond containing 1,4 dioxane halogen complexes†
- [6] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [7] Experimental design and optimisation (5): an introduction to optimisation
- [8] Inside front cover
- [9] Contents list
- [10] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†










